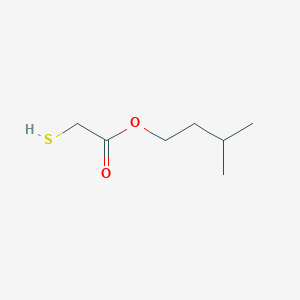
Isopentyl thioglycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl thioglycolate, also known as isopentyl mercaptoacetate, is an organic compound with the molecular formula C7H14O2S. It is an ester formed from isopentyl alcohol and thioglycolic acid. This compound is characterized by its strong, unpleasant odor and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopentyl thioglycolate is typically synthesized through an esterification reaction between isopentyl alcohol (3-methyl-1-butanol) and thioglycolic acid (mercaptoacetic acid). The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: Isopentyl thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group in thioglycolic acid can be oxidized to form disulfides.
Reduction: The ester can be reduced to yield the corresponding alcohol and thiol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Isopentyl alcohol and thioglycolic acid.
Substitution: Various substituted esters and thiols.
Wissenschaftliche Forschungsanwendungen
Isopentyl thioglycolate has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound is used in biochemical studies to investigate the role of thiol groups in proteins and enzymes.
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of isopentyl thioglycolate involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stability. Additionally, the ester group can undergo hydrolysis to release thioglycolic acid, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Isopentyl thioglycolate can be compared with other similar compounds, such as:
Isoamyl acetate: An ester formed from isoamyl alcohol and acetic acid, known for its fruity odor and use in flavorings and fragrances.
Ethyl thioglycolate: An ester formed from ethanol and thioglycolic acid, used in similar applications as this compound but with different physical properties.
Methyl thioglycolate: An ester formed from methanol and thioglycolic acid, also used in organic synthesis and industrial applications.
Uniqueness: this compound is unique due to its specific combination of isopentyl alcohol and thioglycolic acid, which imparts distinct chemical properties and reactivity compared to other esters. Its strong odor and reactivity make it valuable in specific industrial and research applications.
Eigenschaften
IUPAC Name |
3-methylbutyl 2-sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-6(2)3-4-9-7(8)5-10/h6,10H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMCXBGTMQTKEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
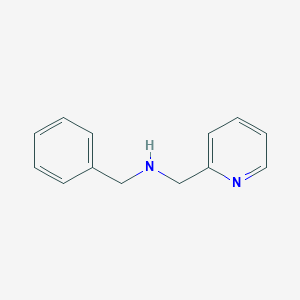
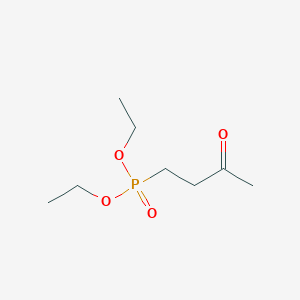
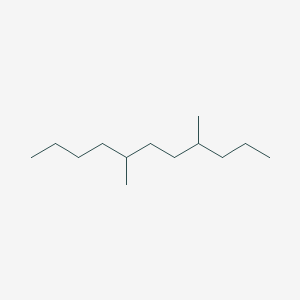
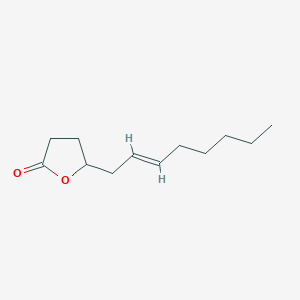
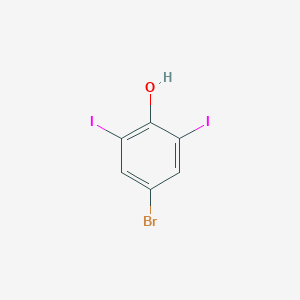
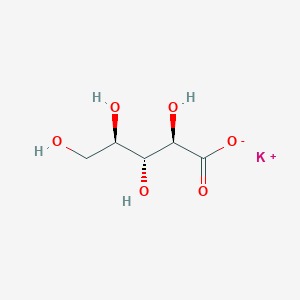
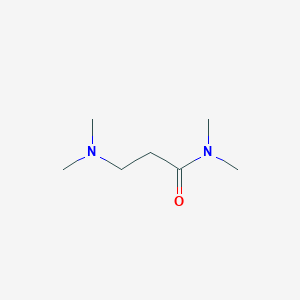
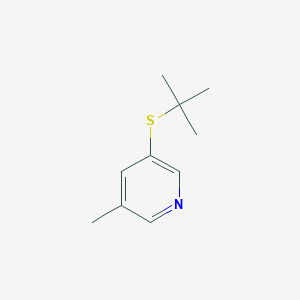
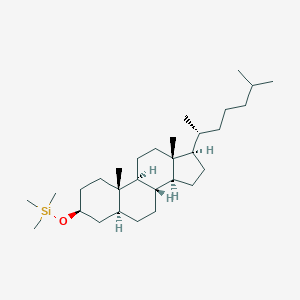
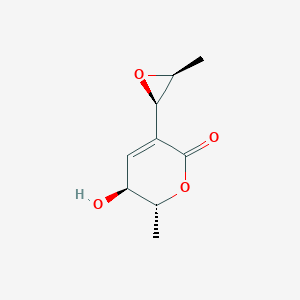


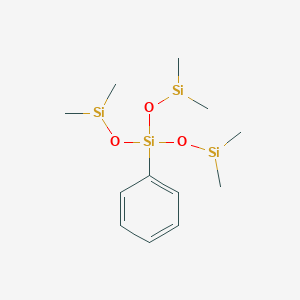
![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)
